molecular formula C7H11NO3 B573465 (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid CAS No. 172697-24-4

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid

Cat. No.: B573465
CAS No.: 172697-24-4
M. Wt: 157.169
InChI Key: YODFZGOQPWQTLF-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid is a chiral azetidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids with appropriate leaving groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2,3-Dibromo-3-phenylpropanoic acid: Another chiral compound with similar structural features.

    Azetidine-2-carboxylic acid: A simpler azetidine derivative used in various chemical and biological studies.

Uniqueness

(2S,3R)-3-Isopropyl-4-oxoazetidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other azetidine derivatives.

Properties

IUPAC Name

(2S,3R)-4-oxo-3-propan-2-ylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3(2)4-5(7(10)11)8-6(4)9/h3-5H,1-2H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODFZGOQPWQTLF-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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